(2S)-3-amino-2-(4-methylphenyl)propanoic acid
Overview
Description
“(2S)-3-amino-2-(4-methylphenyl)propanoic acid” is a unique chemical compound with the empirical formula C10H13NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “(2S)-3-amino-2-(4-methylphenyl)propanoic acid” is 179.22 . The SMILES string representation of its structure is O=C(O)C@HC1=CC=C(C)C=C1
.
Physical And Chemical Properties Analysis
“(2S)-3-amino-2-(4-methylphenyl)propanoic acid” has a molecular weight of 179.22 . Its molecular formula is C10H13NO2 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.
Scientific Research Applications
Pharmaceutical Research and Development
(2S)-3-amino-2-(4-methylphenyl)propanoic acid: is utilized as a pharmaceutical secondary standard and certified reference material in pharmaceutical research. It serves as a control or standard in analytical testing, ensuring the accuracy and consistency of test results during the drug development process .
Quality Control Testing
In the realm of quality control, this compound is used to verify the purity and concentration of pharmaceuticals. It acts as a benchmark for comparison in various analytical techniques, such as chromatography and spectroscopy, to ascertain the quality of the final product .
Method Development for Analytical Assays
Researchers employ (2S)-3-amino-2-(4-methylphenyl)propanoic acid in the development of new analytical methods. These methods are crucial for identifying and quantifying pharmaceutical compounds and impurities, which is essential for ensuring the safety and efficacy of medications .
properties
IUPAC Name |
(2S)-3-amino-2-(4-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTZDCWOOVWORM-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-amino-2-(4-methylphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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